N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
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Overview
Description
N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is a complex, cage-like organic compound. Its unique structure consists of five fused cycloalkane rings, forming a compact, three-dimensional arrangement. The “N-methyl” prefix indicates the presence of a methyl group attached to one of the nitrogen atoms.
Preparation Methods
Synthetic Routes::
- Cycloaddition Reaction:
- One synthetic approach involves a cycloaddition reaction between a suitable precursor (such as a diene or alkyne) and a nitrogen-containing compound. The cyclization process forms the intricate pentacyclic framework.
- Reaction conditions may include high temperatures and the use of Lewis acids as catalysts.
- Ring Expansion:
- Another method is ring expansion, where a smaller cyclic compound undergoes a series of ring-opening and ring-closing reactions to form the larger cage structure.
- This approach often requires careful control of reaction conditions and intermediate stability.
Industrial Production:: Industrial-scale production of N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine remains challenging due to its intricate architecture. Researchers continue to explore efficient and scalable methods.
Chemical Reactions Analysis
Reactivity::
- Oxidation: N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo oxidation reactions, leading to the formation of various functional groups.
- Reduction: Reduction processes can modify the compound’s reactivity and alter its properties.
- Substitution: Substituents can be introduced at specific positions within the cage structure.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
- Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and the functional groups present. These could include substituted derivatives or ring-opened forms.
Scientific Research Applications
N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine finds applications in:
- Chemistry: As a challenging synthetic target, it inspires novel methodologies and reaction design.
- Biology: Its unique structure may have biological implications, although further research is needed.
- Medicine: Potential drug candidates due to their distinct three-dimensional shape and potential interactions with biological targets.
- Industry: As a building block for designing new materials or catalysts.
Mechanism of Action
The precise mechanism by which N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects remains an active area of investigation. Researchers study its interactions with receptors, enzymes, or other cellular components.
Comparison with Similar Compounds
While N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is relatively rare, we can compare it to related compounds:
- Tetracyclo[5.3.0.0{2,6}.0{3,10}]deca-4,8-diene : A simpler cage compound with fewer rings.
- Other polycyclic amines: Explore similar structures to highlight N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine’s uniqueness.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-methylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C12H17N/c1-13-12-10-6-2-4-5-3-7(8(4)10)11(12)9(5)6/h4-13H,2-3H2,1H3 |
InChI Key |
IZBOSKRPGVFJOC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C2C3CC4C2C5C1C3C4C5 |
Origin of Product |
United States |
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